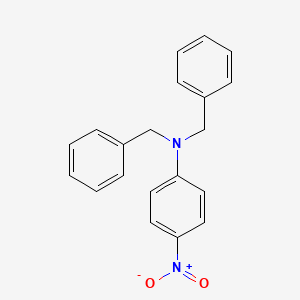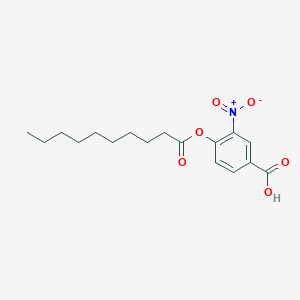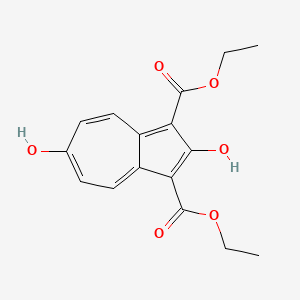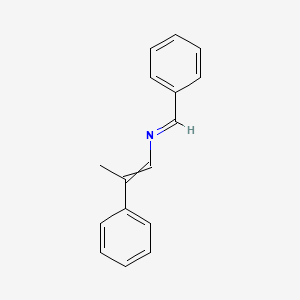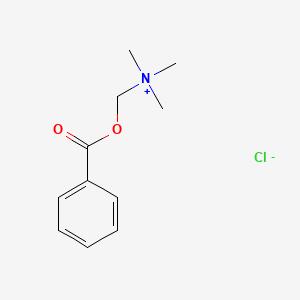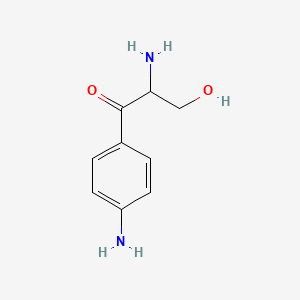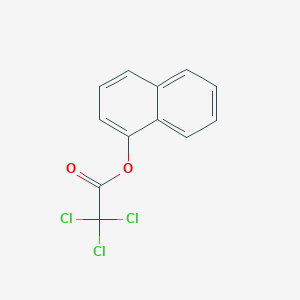
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of diphenylamine with sulfur monochloride, followed by the addition of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful handling of reactive intermediates and the purification of the final product to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include heterocyclic derivatives such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives .
Aplicaciones Científicas De Investigación
3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Some derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development.
Mecanismo De Acción
The mechanism of action of 3,5-Diphenyl-1,2,4-dithiazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride: Another dithiazolium compound with similar structural features but different reactivity and applications.
1,2,4-Trioxolane, 3,5-diphenyl-: A related heterocyclic compound with oxygen atoms in the ring structure.
1,2,4-Oxadiazole, 3,5-diphenyl-: A compound with nitrogen and oxygen atoms in the ring, exhibiting different chemical properties.
Propiedades
Número CAS |
64502-69-8 |
|---|---|
Fórmula molecular |
C14H10ClNO4S2 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
3,5-diphenyl-1,2,4-dithiazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H10NS2.ClHO4/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FLFNWSFRYSHNEH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



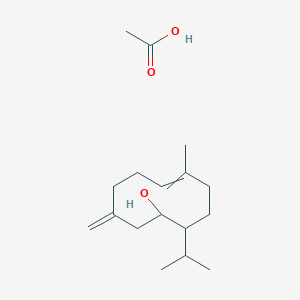

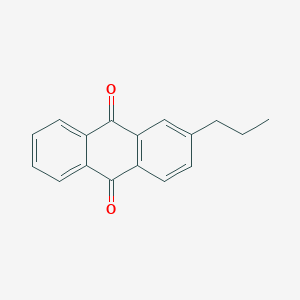
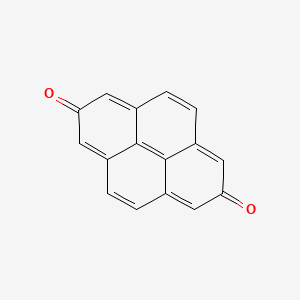
methanone](/img/structure/B14490544.png)
